CycLuc1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

CycLuc1 is a synthetic luciferase enzyme specifically designed to improve bioluminescence imaging for gene expression studies in living organisms (). Bioluminescence imaging is a valuable technique that allows scientists to visualize and quantify biological processes within a living organism. It works by introducing a luciferase gene, which codes for the luciferase enzyme, into the cells of interest. When luciferase comes into contact with its substrate, luciferin, it produces a light signal. By measuring the intensity and location of this light, researchers can gain insights into gene activity.

Here's how CycLuc1 enhances bioluminescence imaging:

- Increased Signal: Compared to firefly luciferase, the most commonly used luciferase in research, CycLuc1 produces a brighter and more sustained light signal. This translates to higher sensitivity and better detection of gene expression, particularly in deep tissues ().

- Reduced Background Noise: CycLuc1 has a lower affinity for endogenous substrates present in living organisms. This reduces background noise, leading to clearer and more specific signals for the gene of interest ().

CycLuc1, or cyclic alkylaminoluciferin, is a synthetic analog of the natural substrate D-luciferin, which is used in bioluminescence applications. This compound has been developed to enhance bioluminescence imaging, particularly in vivo, by providing improved brightness and stability compared to traditional luciferins. CycLuc1 is characterized by its cyclic structure that enhances its interaction with luciferase enzymes, leading to more efficient light emission during bio

CycLuc1's improved BLI performance stems from two key mechanisms:

Enhanced Binding Affinity

CycLuc1's structure allows for stronger binding to luciferase compared to D-luciferin. This leads to more efficient conversion of the substrate into light, resulting in a brighter signal [].

Near-Infrared (NIR) Emission

CycLuc1 emits light at a longer wavelength (around 599 nm) compared to D-luciferin (around 560 nm) []. This NIR emission has several advantages:

Specific methodologies can vary depending on the desired purity and yield but generally adhere to established synthetic protocols for luciferin analogs .

CycLuc1 has various applications, particularly in biomedical research:

- In Vivo Imaging: It is primarily used for non-invasive imaging techniques in live animal models, allowing researchers to visualize biological processes in real-time.

- Tumor Imaging: CycLuc1 has been tested for its efficacy in detecting tumors through intraperitoneal injection, demonstrating comparable sensitivity to other luciferins .

- Drug Discovery: Its ability to provide real-time feedback on cellular processes makes it valuable for screening potential therapeutic agents.

Interaction studies involving CycLuc1 focus on its compatibility with different luciferase enzymes and cellular environments. These studies reveal that:

- CycLuc1 shows effective interaction with firefly luciferase, producing significant luminescent signals.

- Comparisons with other substrates indicate that while CycLuc1 has lower membrane permeability than some alternatives (like AkaLumine-HCl), it still provides robust luminescent output under optimized conditions .

Several compounds share similarities with CycLuc1, primarily within the realm of luciferin analogs. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| D-luciferin | Linear | Natural substrate; widely used but less stable in vivo |

| AkaLumine-HCl | Linear | Higher membrane permeability; effective at lower concentrations |

| Furimazine | Linear | Developed for NanoLuc; exhibits high catalytic activity |

| Coelenterazine | Linear | Natural substrate for marine organisms; less effective in mammalian systems |

CycLuc1's unique cyclic structure allows for enhanced interactions with luciferase enzymes compared to these linear counterparts, contributing to its superior performance in specific imaging applications .

Molecular Structure and Isomerism

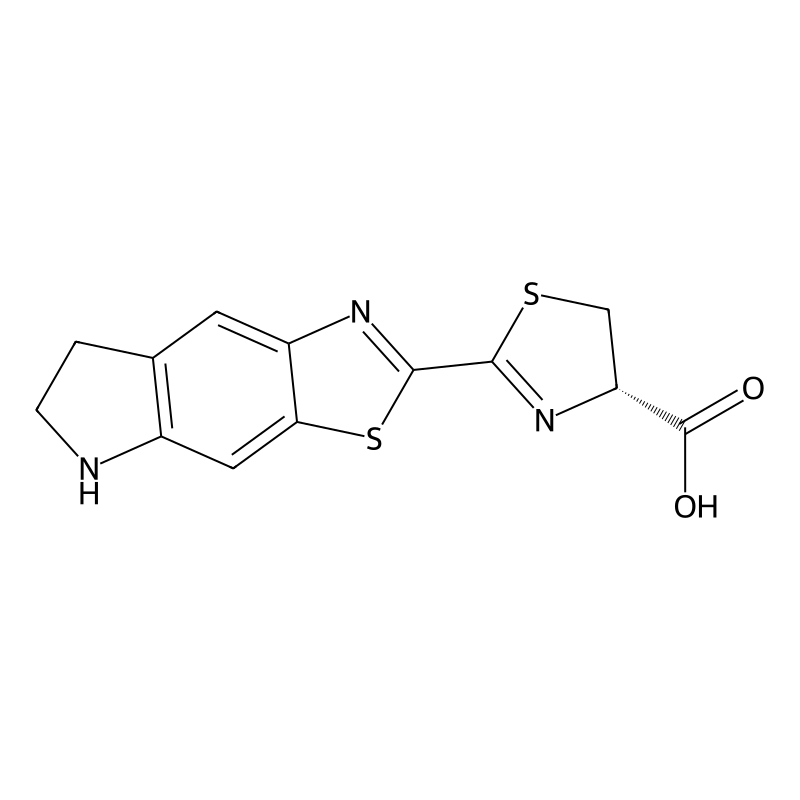

CycLuc1 possesses a complex heterocyclic structure characterized by the presence of two distinct thiazole-containing ring systems [2]. The molecular formula C13H11N3O2S2 encompasses a molecular weight of 305.37 grams per mole, with the Chemical Abstracts Service number 1247879-16-8 [2] [6]. The compound's International Union of Pure and Applied Chemistry name reflects its stereochemical configuration as (4S)-2-(6,7-dihydro-5H-pyrrolo[3,2-f] [1] [3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid [2].

The structural framework consists of a benzothiazole moiety fused to a pyrrole ring system, connected via a thiazole carboxylic acid unit [2] [11]. This bicyclic arrangement creates a rigid molecular scaffold that contributes to the compound's enhanced photophysical properties [13]. The benzothiazole component, a well-established heterocyclic system in medicinal chemistry, provides electronic conjugation that influences the compound's spectral characteristics [7] [11].

Table 1: Molecular and Chemical Properties of CycLuc1

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H11N3O2S2 | [2] |

| Molecular Weight | 305.37 g/mol | [2] |

| CAS Number | 1247879-16-8 | [2] |

| IUPAC Name | (4S)-2-(6,7-dihydro-5H-pyrrolo[3,2-f] [1] [3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | [2] |

| InChI Key | HBZBAMXERPYTFS-SECBINFHSA-N | [2] |

| SMILES | C1CNC2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O | [2] |

| Chemical Name Synonym | (S)-2-(6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid | [10] |

The stereochemistry of CycLuc1 centers on the presence of a chiral carbon atom within the thiazole carboxylic acid moiety [2]. This stereogenic center exists in the S-configuration, which is crucial for the compound's biological activity and interaction with luciferase enzymes [17]. The absolute configuration influences both the binding affinity to luciferase and the resulting bioluminescent properties [5].

The compound exhibits structural similarity to other aminoluciferin derivatives while maintaining distinct electronic properties due to its cyclic alkylaminoluciferin framework [3] [13]. The rigid cyclic structure constrains molecular flexibility, resulting in enhanced binding characteristics compared to linear analogues [14]. This structural rigidity contributes to the compound's improved stability and photophysical performance [1].

Synthesis and Chemical Modifications

The synthesis of CycLuc1 follows established methodologies for luciferin analogue preparation, typically involving the condensation of appropriately substituted benzothiazole intermediates with cysteine derivatives [24] [26]. The general synthetic approach utilizes 2-cyano-6-hydroxybenzothiazole as a key intermediate, which undergoes condensation reactions with D-cysteine to form the thiazoline ring system [24]. This condensation reaction represents a fundamental transformation in luciferin chemistry, enabling the formation of the characteristic thiazole carboxylic acid moiety [26].

The preparation of benzothiazole precursors typically employs established methodologies such as the treatment of 2-mercaptoaniline derivatives with appropriate electrophiles [11]. Acid chlorides and aldehydes serve as effective reagents for benzothiazole formation, often requiring oxidative conditions to complete the cyclization process [11] [25]. Alternative synthetic routes utilize phosphorus pentasulfide-mediated transformations to construct the thiazole ring system from appropriate thioamide precursors [25].

Chemical modifications of the CycLuc1 scaffold have been explored to optimize photophysical properties and biological performance [13] [14]. Structural analogues incorporating various substitution patterns on the benzothiazole ring system demonstrate altered emission wavelengths and binding affinities [13]. The introduction of electron-donating or electron-withdrawing groups influences both the excitation and emission characteristics of the resulting compounds [14].

Recent developments in luciferin synthesis have emphasized the importance of mild reaction conditions and functional group tolerance [28]. The utilization of palladium-catalyzed cross-coupling reactions enables the efficient construction of complex heterocyclic frameworks while maintaining compatibility with sensitive functional groups [27]. These methodological advances facilitate the preparation of diverse CycLuc1 analogues for structure-activity relationship studies [13] [14].

Physical and Spectral Properties

CycLuc1 exhibits distinctive spectral properties that distinguish it from natural firefly luciferin and other synthetic analogues [1] [3]. The compound demonstrates an excitation wavelength maximum at 362 nanometers and an emission wavelength maximum at 542 nanometers under standard spectroscopic conditions [3]. These wavelengths represent a significant red-shift compared to natural luciferin, positioning CycLuc1 in the advantageous near-infrared spectral region for biological imaging applications [1] [13].

Table 2: Spectral Properties of CycLuc1

| Spectroscopic Technique | Wavelength/Frequency | Notes | Reference |

|---|---|---|---|

| UV-Vis Excitation | 362 nm | Optimal excitation wavelength | [3] |

| UV-Vis Emission | 542 nm | Emission in green-red region | [3] |

| Bioluminescence Emission Peak | 604 nm | Peak emission with luciferase | [1] |

| Maximum Emission Wavelength | 600-640 nm range | Varies with luciferase type | [5] |

| Fluorescence Emission | Correlated with bioluminescence | Substrate-dependent | [14] |

| Spectral Range | Near-infrared region | Red-shifted from natural luciferin | [13] |

The bioluminescence emission characteristics of CycLuc1 demonstrate significant enhancement compared to natural substrates [1] [5]. When utilized with firefly luciferase, CycLuc1 produces light emission with a maximum wavelength of 604 nanometers, representing optimal characteristics for deep tissue imaging [1]. The compound exhibits approximately 5.7-fold greater light output compared to aminoluciferin and 3.2-fold enhancement relative to D-luciferin across a broad concentration range [3].

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of CycLuc1 [30] [31]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the various hydrogen environments within the molecule, including aromatic protons in the benzothiazole system and aliphatic protons in the thiazoline ring [30]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments, with carbonyl carbon signals appearing in the characteristic downfield region [31] [35].

Table 3: Physical Properties and Storage Conditions

| Parameter | Specification | Reference |

|---|---|---|

| Storage Temperature | <-15°C | [3] |

| Light Exposure | Minimize exposure | [3] |

| Expiration | 6 months upon receiving | [3] |

| Solubility in Water | Limited aqueous solubility | [12] |

| Solubility in DMSO | Soluble | [3] |

| Recommended Storage | Freeze, desiccated | [3] |

| Physical Appearance | Solid | [3] |

The physical properties of CycLuc1 include limited aqueous solubility, necessitating the use of organic solvents such as dimethyl sulfoxide for preparation of stock solutions [3] [12]. The compound exists as a solid at ambient temperature and requires storage under refrigerated conditions with protection from light exposure to maintain stability [3]. These storage requirements reflect the photosensitive nature of the compound and the potential for degradation under ambient conditions [3].

Mass spectrometry analysis of CycLuc1 provides molecular weight confirmation and fragmentation pattern information [23]. The compound ionizes readily under electrospray ionization conditions, producing characteristic molecular ion peaks that correspond to the expected molecular formula [23]. Fragmentation studies reveal typical patterns associated with thiazole-containing compounds, including characteristic neutral losses and ring cleavage reactions [32].

CycLuc1 represents a significant advancement in synthetic luciferin substrates for bioluminescence imaging applications. This cyclic alkylaminoluciferin analogue exhibits superior photochemical and biological properties compared to the conventional D-luciferin substrate, making it particularly valuable for deep tissue imaging and neurobiological research applications.

Reaction Kinetics with Luciferase Enzymes

The enzymatic kinetics of CycLuc1 with firefly luciferase demonstrate markedly improved performance characteristics relative to conventional substrates. CycLuc1 exhibits enhanced binding affinity to firefly luciferase with a Km value ranging from 0.10 to 1.06 micromolar, substantially lower than D-luciferin [1] [2] [3]. This improved binding affinity translates directly to enhanced catalytic efficiency and light production at lower substrate concentrations.

The reaction kinetics of CycLuc1 follow a two-phase pattern characteristic of luciferase-catalyzed reactions. Initial rapid mixing with luciferase and adenosine triphosphate produces an immediate burst of light emission, followed by sustained luminescence over extended time periods [4]. Unlike D-luciferin, which suffers from significant product inhibition effects that rapidly diminish light output, CycLuc1 maintains more consistent luminescence intensity [5] [4]. This sustained emission profile is attributed to the structural modifications in the cyclic alkylaminoluciferin that reduce susceptibility to product inhibition mechanisms.

Comparative kinetic studies demonstrate that CycLuc1 produces 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin when tested with Ultra-Glo luciferase at 1 micromolar concentration [4]. This superior light output persists across a wide concentration range from 1 to 100 micromolar, indicating that the enhanced performance is not merely due to improved binding affinity but reflects fundamental improvements in quantum efficiency [4].

The enhanced kinetic properties of CycLuc1 are particularly evident in in vivo applications where substrate bioavailability becomes limiting. CycLuc1 requires doses 10 to 20-fold lower than D-luciferin to achieve equivalent or superior bioluminescence signals [6] [7]. In cardiovascular brain imaging studies, CycLuc1 at doses of 7.5 to 15 milligrams per kilogram produced 3 to 4-fold greater bioluminescent emission from subfornical organ and paraventricular nucleus regions compared to D-luciferin at 150 milligrams per kilogram [7].

| Parameter | CycLuc1 | D-luciferin |

|---|---|---|

| Emission Maximum (nm) | 599-604 | 557-562 |

| Light Output (relative to D-luciferin) | 3.2-fold higher | Reference (1x) |

| Dose Comparison to D-luciferin | 10-20 fold lower dose | Standard dose (150 mg/kg) |

| Km Value (μM) | 0.10-1.06 | Higher than CycLuc1 |

| Half-life in circulation (minutes) | 21-29 | 9.0-9.6 |

Emission Spectra and Quantum Yield

The emission spectrum of CycLuc1 represents a significant red-shift compared to conventional luciferin substrates, with peak luminescence occurring at 599 to 604 nanometers [8] [9] [10] [11]. This red-shifted emission places CycLuc1 in the near-infrared spectral region, providing substantial advantages for in vivo imaging applications where tissue penetration is critical.

Spectroscopic analysis reveals that CycLuc1 maintains the characteristic broad-band emission profile of firefly luciferase substrates while shifting the peak wavelength approximately 40 nanometers toward the red region of the spectrum [4]. The emission bandwidth spans approximately 530 to 650 nanometers, with the peak intensity occurring at 599 nanometers when measured with wild-type firefly luciferase [4] [12].

The quantum yield of CycLuc1 demonstrates superior efficiency compared to acyclic alkylaminoluciferin analogues. This enhanced quantum efficiency is attributed to the conformational rigidity imposed by the cyclic structure, which restricts rotation around the aryl-nitrogen bond and maintains optimal overlap of the nitrogen lone pair with the conjugated luciferin system [4]. Conversely, free rotation in acyclic alkylaminoluciferins results in reduced quantum yield due to poor orbital overlap [4].

Quantum yield measurements demonstrate that CycLuc1 exhibits substantially higher light output efficiency than conventional substrates. When tested with Ultra-Glo luciferase, CycLuc1 produces 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin at equivalent molar concentrations [4]. This superior performance persists across substrate concentrations ranging from 1 micromolar to 750 micromolar, indicating robust quantum efficiency independent of concentration effects [4].

The enhanced quantum yield of CycLuc1 is maintained even under physiological conditions where conventional luciferases experience product inhibition. Studies utilizing modified luciferase enzymes designed to resist product inhibition demonstrate that CycLuc1 consistently outperforms other aminoluciferin analogues and approaches the efficiency of D-luciferin even at very high substrate concentrations [4].

| Substrate | Relative Light Output | Emission Maximum (nm) | Advantages |

|---|---|---|---|

| CycLuc1 | 5.7x aminoluciferin, 3.2x D-luciferin | 599 | Higher quantum yield, red-shifted, sustained emission |

| D-luciferin | Reference standard | 557-562 | Natural substrate, well-characterized |

| Aminoluciferin | Reference (1x) | 593 | Red-shifted relative to D-luciferin |

| CycLuc2 | 4.7x aminoluciferin, 2.6x D-luciferin | 607 | Similar to CycLuc1 but less red-shifted |

Red-Shifted Luminescence Advantages

The red-shifted emission spectrum of CycLuc1 provides substantial advantages for deep tissue bioluminescence imaging applications. The fundamental basis for these advantages lies in the wavelength-dependent optical properties of biological tissues, where longer wavelengths experience reduced absorption and scattering compared to shorter wavelengths [13] [14] [15] [16].

Tissue penetration characteristics demonstrate a clear wavelength dependence, with the near-infrared window (650 to 950 nanometers) providing optimal depth penetration due to minimal absorption by endogenous chromophores [16]. CycLuc1 emission at 599 to 604 nanometers approaches this optimal spectral window, providing enhanced tissue penetration compared to D-luciferin emission at 557 to 562 nanometers [13] [14].

Hemoglobin absorption represents a primary limitation for shorter wavelength bioluminescence imaging. The absorption spectrum of both oxyhemoglobin and deoxyhemoglobin demonstrates strong absorption peaks below 600 nanometers, with dramatically reduced absorption at longer wavelengths [16]. CycLuc1 emission at 599 to 604 nanometers experiences significantly less hemoglobin absorption compared to D-luciferin, resulting in improved signal transmission through blood-perfused tissues [13] [14].

Comparative studies in mouse models demonstrate the practical advantages of red-shifted emission for deep tissue imaging. Bioluminescence imaging with CycLuc1 enables detection of luciferase expression in brain tissues that cannot be visualized with D-luciferin [5]. In cardiovascular brain imaging applications, CycLuc1 provides 3 to 4-fold enhancement in bioluminescent signal detection from deep brain structures including the subfornical organ and paraventricular nucleus [7].

The enhanced tissue penetration of CycLuc1 emission is particularly advantageous for imaging applications requiring detection of signals from organs protected by the blood-brain barrier. Studies comparing substrate access to brain tissues demonstrate that while both CycLuc1 and D-luciferin can cross the blood-brain barrier, the red-shifted emission of CycLuc1 provides superior signal detection from deep brain structures [5] [17].

Quantitative analysis of tissue penetration demonstrates that CycLuc1 enables detection of bioluminescent signals from tumors and cellular targets at depths that are unachievable with conventional substrates. In glioblastoma xenograft models, CycLuc1 provides superior bioluminescence imaging for intracranial tumors compared to D-luciferin, particularly for monitoring tumor growth and therapeutic responses [18] [19].

| Wavelength Range (nm) | Tissue Penetration | Absorption by Hemoglobin | Clinical Advantage |

|---|---|---|---|

| 500-600 (D-luciferin) | Limited | High | Surface imaging only |

| 600-650 (CycLuc1) | Enhanced | Moderate | Deeper tissue imaging |

| 650-950 (NIR window) | Optimal | Low | Deep tissue imaging |

The red-shifted luminescence of CycLuc1 also provides advantages for multi-spectral imaging applications where simultaneous detection of multiple bioluminescent reporters is required. The spectral separation between CycLuc1 emission (599 nanometers) and conventional D-luciferin emission (557 nanometers) enables dual-reporter imaging strategies for complex biological studies [13] [20].

Furthermore, the red-shifted emission characteristics of CycLuc1 reduce interference from tissue autofluorescence, which is predominantly present in the blue and green spectral regions. This reduced background interference enhances signal-to-noise ratios and improves the sensitivity of bioluminescence detection, particularly in applications involving highly autofluorescent tissues or experimental conditions [21] [22].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2. Evans et al (2014) A synthetic luciferin improves bioluminescence imaging in live mice. Nat.Methods. 11 393 PMID: 24509630

3. Shiv K, et al. Abstract 4112: Synthetic luciferin, CycLuc1, improves bioluminescence imaging for intracranial glioblastoma xenografts. 10.1158/1538-7445.AM2018-4112

Explore Compound Types